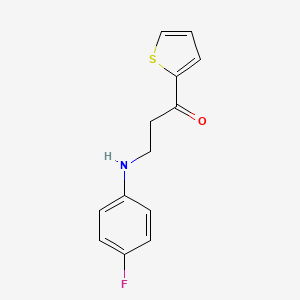

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone

Description

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone is a ketone derivative featuring a thiophene ring and a 4-fluoro-substituted anilino group. The fluorine atom at the para position of the aniline ring may enhance metabolic stability and influence electronic properties, making it a critical substituent for comparison with similar compounds .

Properties

IUPAC Name |

3-(4-fluoroanilino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSDFHYZCBVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383389-77-3 | |

| Record name | 3-(4-FLUOROANILINO)-1-(2-THIENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 2-thiophenecarboxaldehyde.

Formation of Schiff Base: The 4-fluoroaniline reacts with 2-thiophenecarboxaldehyde under acidic conditions to form a Schiff base intermediate.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its potential as a pharmacophore in drug design, particularly due to its anti-inflammatory and anticancer properties . Its ability to modulate specific biological pathways makes it a candidate for further development in therapeutics.

Materials Science

The compound is being explored for applications in organic electronics and as a building block for advanced materials. Its electronic properties, influenced by the fluoroaniline group, allow it to be utilized in the development of novel materials with enhanced functionalities.

Biological Studies

In biological assays, this compound is used to study enzyme interactions and receptor binding. Its unique structure may provide insights into the design of selective inhibitors or modulators of biological targets.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating potential as a lead compound for anticancer drug development.

- Organic Electronics Development : Research has shown that incorporating this compound into organic photovoltaic devices improved efficiency due to its favorable electronic properties, paving the way for innovative applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Anilino Group

3-(4-sec-Butylanilino)-1-(2-thienyl)-1-propanone

- Molecular Formula: C₁₇H₂₁NOS

- Molecular Weight : 287.421 g/mol

- Key Differences : The sec-butyl group replaces the fluorine atom, increasing hydrophobicity and steric bulk. This substitution could reduce solubility in polar solvents but enhance membrane permeability.

- Research Implications: No direct biological data are provided, but increased lipophilicity may affect pharmacokinetic properties compared to the fluoro analog .

3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone

- Molecular Formula : C₁₃H₁₁ClN₂O₃S

- Molecular Weight : 310.756 g/mol

- Key Differences: The anilino group bears both chloro and nitro substituents.

- Research Implications : Such substitutions are common in bioactive molecules (e.g., antimicrobial agents), suggesting possible enhanced interaction with biological targets .

1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone

- Molecular Formula: C₂₄H₂₀ClFNO

- Molecular Weight : 398.89 g/mol

- Key Differences : Incorporates a biphenyl group and dual chloro/fluoro substituents. The biphenyl moiety may enhance π-π stacking interactions in protein binding.

- Research Implications : The combination of halogens could improve binding affinity in receptor-ligand interactions, though specific data are unavailable .

Modifications to the Propanone Core

3-Morpholin-4-yl-1-(2-thienyl)-1-propanone

- Molecular Formula: C₁₁H₁₅NO₂S

- Molecular Weight : 225.307 g/mol

- Key Differences: Replaces the anilino group with a morpholine ring, introducing a cyclic amine.

- Research Implications : Morpholine derivatives are often used in drug design for their favorable solubility and metabolic stability .

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)

- Molecular Formula: C₁₄H₁₉Cl₂NO

- Molecular Weight : 296.22 g/mol

- Key Differences : Features a piperidinyl group and a chloro-substituted phenyl ring. The piperidine moiety introduces basicity, which can influence blood-brain barrier penetration.

- Research Implications : Classified as an ALDH inhibitor, highlighting the role of heterocyclic amines in enzyme inhibition .

Substituent Effects on Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

*Calculated based on structural formula.

Biological Activity

3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluoroaniline moiety and a thienyl group, which are known to influence its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to antiproliferative effects in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.

- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the aniline and thienyl groups can significantly impact the biological activity of the compound. For instance, substituting different halogens or alkyl groups on the aniline moiety has been linked to increased potency against cancer cell lines.

Case Studies

- Anticancer Efficacy : A study involving the synthesis and testing of various analogs highlighted that compounds with electron-withdrawing groups on the aniline ring exhibited enhanced cytotoxicity in MCF-7 cells compared to their non-substituted counterparts .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, where derivatives with additional functional groups showed improved inhibitory effects .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-fluoroaniline and a 1-(2-thienyl)-1-propanone precursor. Key steps include:

- Precursor Activation: The ketone group in 1-(2-thienyl)-1-propanone may be activated via α-bromination or using a Mannich base intermediate to enhance reactivity.

- Amine Coupling: Reaction with 4-fluoroaniline under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate deprotonation .

- Yield Optimization: Temperature control (80–100°C) and stoichiometric excess of 4-fluoroaniline (1.2–1.5 eq) improve yields. Catalytic iodine or Lewis acids (e.g., ZnCl₂) may accelerate the reaction .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or MeCN | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 80–100°C | Higher temps reduce reaction time |

| Aniline Equivalents | 1.2–1.5 eq | Minimizes side reactions |

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies protons on the thienyl ring (δ 6.8–7.2 ppm), fluoroanilino NH (δ ~5.5 ppm, broad), and propanone methyl/methylene groups (δ 2.5–3.5 ppm) .

- ¹³C NMR: Confirms carbonyl (C=O, δ ~200 ppm) and aromatic carbons (thienyl C2/C5: δ ~125–135 ppm; fluoroanilino C-F: δ ~160 ppm) .

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions. For related compounds, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 8.3871 Å, b = 11.1368 Å) are common .

Example Crystallographic Data (Analog):

| Parameter | Value (Analog) | Relevance to Target Compound |

|---|---|---|

| Space Group | P2₁/c | Predicts similar packing |

| Intermolecular Interactions | C–H···F, C–H···O | Stabilizes crystal lattice |

Advanced: How do electronic effects of the 4-fluoro substituent influence reactivity compared to chloro or trifluoromethyl analogs?

Methodological Answer:

- Electronic Effects: The electron-withdrawing -F group reduces electron density on the anilino ring, decreasing nucleophilicity compared to -Cl or -CF₃ analogs. This impacts reaction rates in electrophilic substitutions or coupling reactions .

- Comparative Reactivity Study:

- Kinetic Analysis: Monitor reaction rates of 4-fluoro vs. 4-chloro derivatives under identical conditions using HPLC or UV-Vis.

- DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.